1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone
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Overview
Description
1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone involves its interaction with various molecular targets. The chloro and hydroxyl groups on the pyridine ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Chloro-5-hydroxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(3-Hydroxypyridin-4-YL)ethanone: This compound has a hydroxyl group at a different position on the pyridine ring, which can lead to different chemical and biological properties.
2-Chloro-5-hydroxypyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1196153-84-0 |
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Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(2-chloro-5-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-7(8)9-3-6(5)11/h2-3,11H,1H3 |
InChI Key |
KOKAZIDUFAUFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1O)Cl |
Origin of Product |
United States |
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